molecular formula C7H6ClFIN B11819529 (2-Chloro-3-fluoro-4-iodophenyl)methanamine

(2-Chloro-3-fluoro-4-iodophenyl)methanamine

Cat. No.: B11819529
M. Wt: 285.48 g/mol
InChI Key: MCSPMWUICNYKHG-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-4-iodophenyl)methanamine ( 2246363-11-9) is a valuable multifunctional halogenated benzylamine building block in medicinal chemistry and drug discovery research. This compound features a molecular formula of C7H6ClFIN and a molecular weight of 285.49 . Its structure, characterized by distinct chloro, fluoro, and iodo substituents on the phenyl ring, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential kinase inhibitors . Scientific literature indicates that closely related structures serve as key precursors in the development of dihydronaphthyridine-based compounds, which are investigated for their utility as kinase inhibitors in the treatment of proliferative diseases . The presence of multiple halogens allows for selective cross-coupling reactions and further functionalization, enabling researchers to explore structure-activity relationships. As a chemical building block, its primary research value lies in the development of targeted therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClFIN

Molecular Weight

285.48 g/mol

IUPAC Name

(2-chloro-3-fluoro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H6ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2

InChI Key

MCSPMWUICNYKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)F)I

Origin of Product

United States

Preparation Methods

Reductive Amination of Halogenated Benzaldehyde Derivatives

A two-step process converts halogenated benzaldehydes to the target amine:

  • Strecker Synthesis :

    • React 2-chloro-3-fluoro-4-iodobenzaldehyde with ammonium chloride and KCN to form the α-aminonitrile.

    • Hydrolyze with HCl to yield the amine.

Conditions :

StepReagentsTemperatureYield
1NH₄Cl, KCN25°C, 12 h65%
26M HClReflux, 4 h82%

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and purity:

Continuous Flow Halogenation

  • Chlorination : Gas-phase Cl₂ in a tubular reactor (residence time: 30 s, 200°C).

  • Iodination : ICl in a packed-bed reactor with activated carbon catalyst (conversion: >95%).

Advantages :

  • Reduced byproduct formation.

  • Scalable to multi-kilogram batches.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Halogen Displacement : Iodine may displace chlorine or fluorine under harsh conditions. Mitigated by using milder iodinating agents (e.g., N-iodosuccinimide).

  • Amine Oxidation : The -NH₂ group is prone to oxidation during iodination. Protection as a phthalimide derivative prevents degradation.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield 98% pure product.

  • Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes halogenated byproducts.

Recent Advances in Catalysis

Emerging methods leverage transition-metal catalysts to improve efficiency:

Photoredox Catalysis

  • Iodination : Visible-light-driven catalysis using Ru(bpy)₃Cl₂ and NaI achieves 72% yield at room temperature.

  • Advantage : Avoids high temperatures, preserving amine functionality.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-fluoro-4-iodophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of (2-Chloro-3-fluoro-4-iodophenyl)methanamine as a scaffold for developing novel anticancer agents. Its structural attributes allow for modifications that enhance bioactivity against specific cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of human colon adenocarcinoma cells (Caco-2) and other tumoral cell lines .

Case Study: Synthesis of Antitumor Agents
A study focused on synthesizing compounds derived from this compound demonstrated its effectiveness as a precursor in creating more complex molecules with enhanced antitumor properties. The synthesis involved various reaction conditions that optimized yield and purity, showcasing the compound's versatility in drug development .

Agrochemical Applications

Insect Growth Regulators
this compound serves as an intermediate in the synthesis of insect growth regulators such as flufenoxuron. These compounds are crucial for pest control in agriculture, particularly for managing populations of harmful insects on crops like fruits and vegetables. The synthesis method for flufenoxuron involves several steps where this compound is transformed into active insecticidal agents .

Data Table: Comparison of Insect Growth Regulators

Compound NameActive IngredientApplication AreaEfficacy
Flufenoxuron2-Chloro-3-fluoro-4-iodophenylmethanamineFruits, VegetablesHigh
Methoxyfenozide1-MethylcyclopropeneCotton, SoybeansModerate
Lufenuron1-(4-chlorophenyl)-N-methylureaVarious cropsHigh

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics. Its fluorinated structure contributes to improved charge transport properties and stability in electronic devices .

Case Study: Development of Organic Semiconductors
Research has demonstrated that incorporating this compound into polymer matrices enhances the performance of organic semiconductors. The study reported increased efficiency in light emission and energy conversion rates when used in OLED applications, indicating its potential for commercial use in advanced electronic devices .

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance its binding affinity to biological receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Halogen-Substituted Methanamines
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
(2-Chloro-3-fluoro-4-iodophenyl)methanamine 2-Cl, 3-F, 4-I C₇H₆ClFIN 303.49 High electronegativity (F, Cl), bulky I
(3-Chloro-4-iodophenyl)methanamine HCl 3-Cl, 4-I C₇H₈Cl₂IN 303.96 Lacks F; Cl at position 3 vs. 2
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine 3-Cl, 4-OCF₃ C₈H₇ClF₃NO 249.60 Trifluoromethoxy group (electron-withdrawing)
(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine Diarylmethanamine C₁₄H₁₃ClFN 249.71 Two aromatic rings; methyl group at 3

Key Observations :

  • Halogen Positioning : The target compound’s 2-Cl, 3-F, and 4-I substituents create a unique electronic profile. Fluorine’s high electronegativity increases the ring’s electron-withdrawing effect compared to analogs with chlorine at position 3 (e.g., ’s compound) .
  • Diarylmethanamines: Compounds like (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanamine () exhibit dual aromatic systems, which may enhance binding to hydrophobic pockets in receptors but reduce solubility compared to mono-aromatic derivatives .

Physicochemical and Pharmacological Comparisons

Solubility and Stability
  • Solubility : Methanamines generally exhibit moderate solubility in polar solvents due to the amine group. However, the target compound’s iodine substituent likely reduces aqueous solubility compared to derivatives with smaller halogens (e.g., fluorine or chlorine) .
  • Stability : Iodine’s susceptibility to photodegradation may necessitate storage in dark conditions, whereas hydrochloride salts (e.g., ’s compound) offer enhanced stability .
Pharmacological Potential
  • Receptor Binding: Analogs such as carbazole-derived methanamines () show selective binding to dopamine D3 receptors (Ki = 85.7 nmol/L for quinoline-3-carboxamide).
  • Synthetic Feasibility : highlights challenges in scaling methanamine derivatives due to costly intermediates. The target compound’s synthesis may face similar hurdles, requiring optimized halogenation steps .

Biological Activity

(2-Chloro-3-fluoro-4-iodophenyl)methanamine, a compound with a complex halogenated structure, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a phenyl ring substituted with chlorine, fluorine, and iodine atoms, which are known to influence biological activity significantly. The synthesis typically involves halogenation reactions followed by amination processes. For instance, the introduction of halides can enhance metabolic stability and alter receptor affinity, as demonstrated in various studies focusing on similar compounds.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

  • Antinociceptive Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant antagonistic activity at P2X3 receptors, which are implicated in pain pathways. For example, a related compound demonstrated an IC50 value of 375 nM against P2X3 receptors with notable selectivity over P2X2/3 receptors . This suggests that this compound may also possess antinociceptive properties.
  • Anti-inflammatory Properties :
    • Compounds with halogen substitutions have been shown to inhibit inflammatory pathways effectively. A review highlighted that certain derivatives exhibited up to 93.80% inhibition in inflammatory models compared to standard treatments . This suggests a potential for anti-inflammatory applications.
  • Antimicrobial Activity :
    • The compound's structural analogs have shown antimicrobial effects against various pathogens. Studies reveal that halogenated phenyl derivatives can exhibit strong anti-biofilm activity and cytotoxicity against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and type of halogen substituents significantly affect the pharmacological properties of the compound. For instance:

CompoundR1R2R3IC50 (nM)Metabolic Stability (%)
KCB-77033CH3HF1030 ± 735.2
10aCH3HH4910 ± 82118.4
10bCH3HCl3720 ± 731-
11aCF3HF1020 ± 111>99

This table illustrates how different substitutions can lead to varying degrees of receptor affinity and metabolic stability, crucial for drug development .

Case Studies

  • Neuropathic Pain Models :
    • In animal models of neuropathic pain, compounds structurally related to this compound showed significant increases in mechanical withdrawal thresholds, indicating effective pain relief mechanisms .
  • Inflammatory Response :
    • A study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines significantly, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Chloro-3-fluoro-4-iodophenyl)methanamine?

  • Methodology : Multi-step synthesis often involves halogenation and coupling reactions. For example:

Halogenation : Sequential introduction of Cl, F, and I groups via electrophilic substitution (e.g., using N-chlorosuccinimide, Selectfluor®, or iodine monochloride) .

Amine Formation : Reduction of a nitrile or nitro precursor (e.g., via catalytic hydrogenation with Pd/C or LiAlH4) .

  • Key Considerations : Steric hindrance from iodine may require optimized reaction conditions (e.g., higher temperatures or polar aprotic solvents like DMF) .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to identify aromatic proton environments and substitution patterns. Fluorine (19^19F NMR) and iodine (chemical shift perturbations) provide additional specificity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C7_7H5_5ClFIN) and isotopic patterns from iodine .
  • X-ray Crystallography : Use SHELX software for crystal structure refinement, particularly to resolve iodine’s heavy-atom effects on diffraction .

Q. What are the primary challenges in purifying this compound?

  • Chromatography : Silica gel compatibility (amine groups may cause tailing; use basic modifiers like triethylamine).
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to leverage iodine’s hydrophobic effects .

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